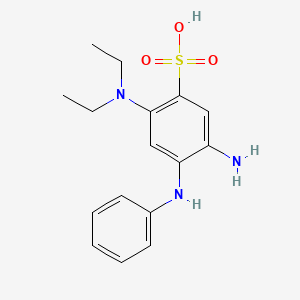

5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid (also known as DAPS) is a chemical compound that has been widely used in scientific research due to its unique properties. DAPS is a sulfonic acid derivative that contains an amino group and a phenyl group, making it an important chemical for biochemical and physiological studies.

Mechanism of Action

DAPS binds to proteins through a combination of hydrogen bonding and electrostatic interactions. The sulfonic acid group of DAPS is negatively charged, allowing it to interact with positively charged amino acid residues on proteins. The phenyl group of DAPS is hydrophobic, allowing it to interact with hydrophobic amino acid residues on proteins.

Biochemical and Physiological Effects:

DAPS has been shown to have a variety of biochemical and physiological effects. DAPS has been shown to stabilize proteins and prevent denaturation at high temperatures and low pH. Additionally, DAPS has been shown to inhibit the activity of certain enzymes, making it an important tool for studying enzyme kinetics.

Advantages and Limitations for Lab Experiments

One advantage of using DAPS in lab experiments is its high affinity for binding to proteins, making it an effective tool for studying protein-ligand interactions. Additionally, DAPS is relatively easy to synthesize and is commercially available. One limitation of using DAPS is that it may not be suitable for studying all proteins, as some proteins may not bind to DAPS.

Future Directions

There are several potential future directions for research involving DAPS. One area of research could focus on developing new methods for synthesizing DAPS that are more efficient and cost-effective. Additionally, research could focus on developing new applications for DAPS, such as using it as a drug delivery system or studying its effects on different types of proteins. Finally, research could focus on developing new derivatives of DAPS with improved properties for specific applications.

Synthesis Methods

DAPS can be synthesized through a multi-step process that involves the reaction of 4-nitroaniline with diethylamine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with sodium sulfite to produce DAPS.

Scientific Research Applications

DAPS has been used in a variety of scientific research studies, particularly in the fields of biochemistry and pharmacology. DAPS has been shown to have a high affinity for binding to proteins, making it an important tool for studying protein-ligand interactions. Additionally, DAPS has been used to study the effects of pH on protein structure and function.

properties

IUPAC Name |

5-amino-4-anilino-2-(diethylamino)benzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-3-19(4-2)15-11-14(18-12-8-6-5-7-9-12)13(17)10-16(15)23(20,21)22/h5-11,18H,3-4,17H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNNNYZLBVUMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1)NC2=CC=CC=C2)N)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(diethylamino)-4-(phenylamino)benzenesulfonic acid | |

CAS RN |

439094-49-2 |

Source

|

| Record name | 5-AMINO-4-ANILINO-2-(DIETHYLAMINO)BENZENESULFONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B2656383.png)

![3-(3-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2656389.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2656396.png)

![N-cyclopentyl-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2656397.png)